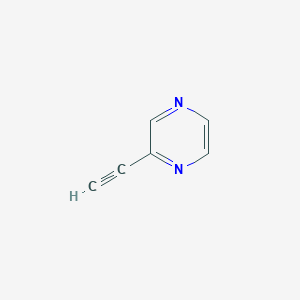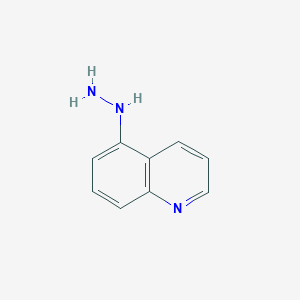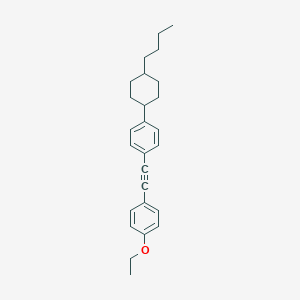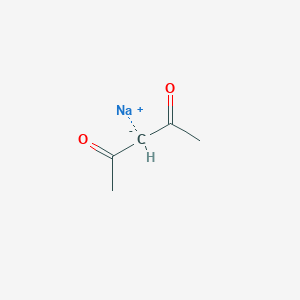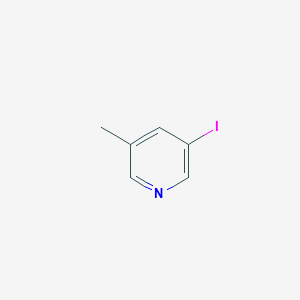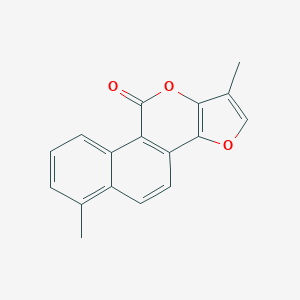
Tanshinlactone
Overview
Description
Mechanism of Action
Target of Action
Tanshinlactone, a derivative of tanshinones, has been found to exhibit potent and selective activity against various human tumor lines It’s known that tanshinones, the parent compounds, have a broad spectrum of targets, including various cancer cell lines .
Biochemical Pathways
This compound, like other tanshinones, is synthesized via the MEP/DOXP pathway . Key enzymes such as SmCPS are responsible for establishing their molecular scaffolds and stereospecificity
Pharmacokinetics
It’s known that tanshinones, in general, have poor oral bioavailability . Chemical modifications and novel formulations have been made to address this issue .
Result of Action
This compound has shown potent and selective activity against various human tumor lines . It’s also known that tanshinones, including this compound, exhibit antitumor activity by affecting multiple cellular processes and molecular targets .
Action Environment
It’s known that the efficacy of tanshinones can vary greatly due to lack of uniformity of solvent vehicles and routes of administration .
Biochemical Analysis
Biochemical Properties
Tanshinlactone’s unique structural characteristics and promising biological activities have attracted the interest of many synthetic chemists . Its biosynthetic pathway correlates with the MEP/DOXP pathway, and many key enzymes, such as SmCPS, are responsible for establishing its molecular scaffolds and stereospecificity .
Cellular Effects
This compound and its analogs exhibit interesting and broad antitumor activity in various cell and animal models . Most recently, the this compound analog neo-tanshinlactone has shown potent and selective activity against breast cancer .
Molecular Mechanism
It is known that it interacts with various biomolecules, potentially leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that this compound and its analogs exhibit interesting and broad antitumor activity in various cell and animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found that certain analogs of this compound showed the highest cancer cell line selectivity, being approximately 100–250-fold more potent against SK-BR-3 (ED50 0.28 and 0.44 μM, respectively) compared with other cancer cell lines tested .
Metabolic Pathways
It is known that its biosynthetic pathway correlates with the MEP/DOXP pathway .
Transport and Distribution
It is known that this compound and its analogs exhibit interesting and broad antitumor activity in various cell and animal models .
Subcellular Localization
It is known that this compound and its analogs exhibit interesting and broad antitumor activity in various cell and animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tanshinlactone involves several key steps. One notable method includes the Horner–Wadsworth–Emmons olefination of 4-formyl-2H-benzo[h]chromen-2-ones with phosphonic acid diethyl esters . This reaction is carried out under specific conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction from Salvia miltiorrhiza roots remains a primary source. Advances in biotechnological methods, such as elicitation with yeast elicitors and cell transformations, have been explored to enhance the production of tanshinones .
Chemical Reactions Analysis
Types of Reactions: Tanshinlactone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinone structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering its pharmacological properties.
Substitution: Substitution reactions, particularly on the aromatic rings, can yield derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include various this compound derivatives, each with unique biological activities .
Scientific Research Applications
Chemistry: It serves as a lead compound for the synthesis of novel derivatives with enhanced biological activities.
Comparison with Similar Compounds
- Tanshinone I
- Tanshinone IIA
- Cryptotanshinone
Comparison: Tanshinlactone is unique among tanshinones due to its potent and selective activity against breast cancer cells . Unlike other tanshinones, it has a distinct lactone ring structure, which contributes to its unique biological properties. The presence of specific functional groups, such as the carbonyl group on the C-ring, plays a crucial role in its activity .
Properties
IUPAC Name |
6,14-dimethyl-12,16-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15),13-heptaen-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-14(12)17(18)20-15-10(2)8-19-16(13)15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYMGLBSIBHGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)OC4=C3OC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)
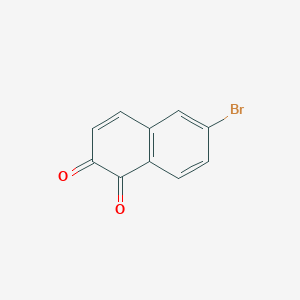
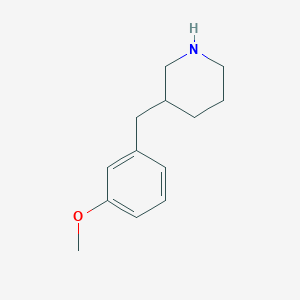
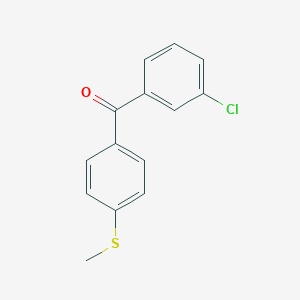
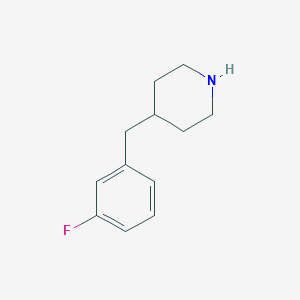
![2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester](/img/structure/B177228.png)
